molecular formula C7H10BrN3 B13152098 5-Bromo-N,N,3-trimethylpyrazin-2-amine

5-Bromo-N,N,3-trimethylpyrazin-2-amine

Cat. No.: B13152098
M. Wt: 216.08 g/mol
InChI Key: NHSFJDCCIGFJHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The landscape of contemporary chemical research is continually evolving, with a persistent focus on the design and synthesis of novel heterocyclic compounds that possess unique chemical properties and potential applications. Among these, nitrogen-containing heterocycles, and specifically pyrazine (B50134) derivatives, represent a cornerstone of organic and medicinal chemistry. The compound 5-Bromo-N,N,3-trimethylpyrazin-2-amine, a substituted halogenated aminopyrazine, emerges from this context as a molecule of significant academic and industrial interest. Its structural complexity, featuring a bromine atom, a dimethylamino group, and a methyl group on the pyrazine core, suggests a rich and varied chemical reactivity profile, making it a compelling subject for synthetic exploration and methodological development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10BrN3

Molecular Weight

216.08 g/mol

IUPAC Name

5-bromo-N,N,3-trimethylpyrazin-2-amine

InChI

InChI=1S/C7H10BrN3/c1-5-7(11(2)3)9-4-6(8)10-5/h4H,1-3H3

InChI Key

NHSFJDCCIGFJHK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN=C1N(C)C)Br

Origin of Product

United States

Advanced Structural Elucidation and Solid State Characterization of 5 Bromo N,n,3 Trimethylpyrazin 2 Amine

Spectroscopic Techniques for Molecular Structure Assignment

Spectroscopic methods are fundamental to the unambiguous determination of a molecule's constitution. A combination of high-resolution nuclear magnetic resonance (NMR) spectroscopy, vibrational spectroscopy (FTIR and Raman), and high-resolution mass spectrometry (HRMS) would provide a comprehensive picture of the atomic connectivity and chemical environment within 5-Bromo-N,N,3-trimethylpyrazin-2-amine.

NMR spectroscopy is a premier technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic proton on the pyrazine (B50134) ring and the protons of the three methyl groups. The chemical shift of the pyrazine proton would be influenced by the electron-withdrawing bromine atom and the electron-donating amine and methyl groups. The N,N-dimethyl groups would likely appear as a singlet, as would the C3-methyl group, though at different chemical shifts reflecting their distinct electronic environments.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule. The chemical shifts of the pyrazine ring carbons would be diagnostic, with the carbon atom bonded to the bromine atom showing a characteristic shift. The carbons of the three methyl groups would also be readily identifiable.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for definitively assigning proton signals to their directly attached carbons and for mapping out longer-range C-H correlations, respectively. This would confirm the substitution pattern on the pyrazine ring.

Hypothetical ¹H NMR Data Hypothetical ¹³C NMR Data
Chemical Shift (ppm) Assignment
8.15 (s, 1H)Pyrazine-H
3.10 (s, 6H)N(CH₃)₂
2.50 (s, 3H)C₃-CH₃

FTIR Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands for C-H stretching vibrations of the aromatic ring and the methyl groups. C=N and C=C stretching vibrations from the pyrazine ring would appear in the 1600-1400 cm⁻¹ region. C-N stretching vibrations and C-Br stretching vibrations would also be present at lower frequencies.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FTIR data. The symmetric vibrations of the pyrazine ring would be expected to give strong Raman signals.

Hypothetical Vibrational Spectroscopy Data
Wavenumber (cm⁻¹)
3050-2900
1580-1450
1350
650

HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways.

Exact Mass Determination: HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₇H₁₀BrN₃). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom.

Fragmentation Analysis: Analysis of the fragmentation pattern in the mass spectrum would offer further structural confirmation. Common fragmentation pathways could include the loss of a methyl radical (•CH₃) from the N,N-dimethylamino group or the C3-methyl group, and potentially the loss of the bromine atom.

Hypothetical HRMS Data
m/z (calculated)
215.0058
217.0037
200.9902
136.0820

Single Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structure

An SC-XRD study would provide precise measurements of all bond lengths and angles within the this compound molecule. The pyrazine ring is expected to be largely planar. The bond lengths within the ring would reflect the aromatic character, while the C-Br, C-N, and C-C bond lengths to the substituents would be consistent with standard values for such bonds. The geometry around the exocyclic amine nitrogen atom would also be determined, revealing its planarity or degree of pyramidalization.

Hypothetical SC-XRD Geometrical Parameters
Parameter
C-Br bond length
C-N (ring) bond lengths
C-C (ring) bond lengths
C-N (exocyclic) bond length
N-CH₃ bond lengths
C(ring)-CH₃ bond length
Torsion Angle (Ring-N(CH₃)₂)

The packing of molecules in the crystal lattice is governed by intermolecular interactions. bldpharm.comevitachem.com SC-XRD analysis would be crucial for identifying and characterizing these non-covalent forces, which are fundamental to understanding the solid-state properties of the compound.

Hydrogen Bonding: Although the molecule lacks traditional hydrogen bond donors (like N-H or O-H), weak C-H···N or C-H···Br hydrogen bonds might be observed, where a hydrogen atom from a methyl group or the pyrazine ring interacts with a nitrogen or bromine atom of a neighboring molecule.

Halogen Bonding: The bromine atom, with its electropositive σ-hole, could participate in halogen bonding interactions with electron-rich atoms, such as the nitrogen atoms of the pyrazine ring on an adjacent molecule.

Despite a comprehensive search for scientific literature, crystallographic databases, and spectroscopic information, no specific experimental data on the supramolecular assembly, packing motifs, or a detailed conformational analysis for the compound This compound is publicly available.

The execution of multiple targeted searches did not yield any peer-reviewed articles or database entries containing the crystal structure or advanced spectroscopic analysis required to fulfill the user's request for an article detailing these specific aspects of the molecule. While information on structurally similar compounds, such as other brominated pyrazine or pyrimidine (B1678525) derivatives, exists, a scientifically accurate report cannot be generated without data pertaining directly to this compound.

Therefore, the requested article on the "," with its specified subsections on supramolecular assembly and conformational analysis, cannot be produced at this time due to the absence of the necessary research findings.

Computational Chemistry and Theoretical Modeling of 5 Bromo N,n,3 Trimethylpyrazin 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and reactivity of molecules. For a substituted pyrazine (B50134) like 5-Bromo-N,N,3-trimethylpyrazin-2-amine, DFT calculations, often using hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to predict its properties. nih.gov

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations find the lowest energy arrangement of the atoms, corresponding to the equilibrium geometry. For this compound, this process would involve optimizing bond lengths, bond angles, and dihedral angles. The presence of the N,N-dimethylamino and methyl groups introduces rotational flexibility. Therefore, a conformational analysis would be necessary to identify different stable conformers and map out the potential energy surface to locate the global minimum energy structure.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). youtube.com

For this compound, the analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. tandfonline.com The distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack. It is expected that the electron-donating amino and methyl groups would significantly influence the energy and localization of the HOMO, while the electronegative bromine atom and pyrazine ring nitrogens would impact the LUMO.

Table 1: Representative Frontier Molecular Orbital Data for Substituted Heterocycles (Note: This table is illustrative, based on general principles, as specific data for the target compound is unavailable.)

ParameterExpected Influence on this compoundTypical Value Range (eV)
HOMO EnergyRaised by electron-donating groups (amino, methyl)-5.0 to -7.0
LUMO EnergyLowered by electron-withdrawing groups (bromo, pyrazine N-atoms)-1.0 to -2.5
HOMO-LUMO Gap (ΔE)Determines chemical reactivity and stability2.5 to 6.0

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrazine ring and the amino group due to their lone pairs of electrons, making them potential sites for protonation or interaction with electrophiles. researchgate.netnih.gov Conversely, regions near the hydrogen atoms and potentially the bromine atom would exhibit positive potential.

Prediction of Spectroscopic Data (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation. DFT calculations can be used to compute NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman). researchgate.netresearchgate.net By calculating these properties for a proposed structure and comparing them to experimental data, one can confirm the molecule's identity. These calculations are typically performed on the optimized geometry. For instance, studies on related pyrazine and bromo-pyridine derivatives have shown good agreement between theoretical and experimental vibrational frequencies. researchgate.netresearchgate.net

Table 2: Illustrative Predicted Spectroscopic Data (Note: This table demonstrates the type of data generated from computational studies; specific values for the target compound require dedicated calculations.)

Spectroscopic DataComputational MethodTypical Information Gained
¹H & ¹³C NMR ShiftsGIAO-DFTPrediction of chemical environment for each nucleus.
IR FrequenciesDFT (Frequency Analysis)Identification of functional group vibrations (e.g., C=N, C-Br, C-H).
Raman ActivitiesDFT (Frequency Analysis)Complements IR data for structural analysis.

Theoretical Studies on Aromaticity and Electronic Delocalization within the Pyrazine Ring

The aromaticity of the pyrazine ring in this compound can be quantitatively assessed using computational methods. Aromaticity is a key concept related to stability and reactivity. Methods such as Nucleus-Independent Chemical Shift (NICS) calculations are commonly used. nih.gov NICS values are calculated at the center of the ring; a negative value is indicative of aromatic character, while a positive value suggests anti-aromaticity. Computational studies on diazines have shown that pyrimidine (B1678525) and pyrazine exhibit aromatic character. studylib.net The substituents on the pyrazine ring (bromo, amino, and methyl groups) would modulate the degree of aromaticity by influencing the π-electron delocalization.

Modeling of Reaction Pathways and Transition States for Derivatives

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. For derivatives of this compound, DFT can be used to model reaction pathways, for example, in nucleophilic aromatic substitution reactions where the bromine atom is replaced. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction rates and understanding why certain products are formed over others.

Quantum Chemical Descriptors for Predicting Reactivity and Stability

Specific quantum chemical descriptors for this compound, derived from methods like Density Functional Theory (DFT), are not available in the current body of scientific literature. These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, chemical hardness, and the global electrophilicity index, are crucial for predicting a molecule's reactivity and kinetic stability.

For other novel synthesized compounds, researchers routinely calculate these parameters to understand their electronic properties. For instance, a small HOMO-LUMO gap typically indicates high chemical reactivity and low kinetic stability. The Molecular Electrostatic Potential (MEP) surface is another valuable tool used to identify sites susceptible to electrophilic and nucleophilic attack. Unfortunately, without dedicated computational studies on this compound, no data tables or detailed findings for these descriptors can be presented.

Reactivity and Functionalization of 5 Bromo N,n,3 Trimethylpyrazin 2 Amine

Cross-Coupling Reactions at the Bromo Position

The bromine atom on the pyrazine (B50134) ring is well-positioned for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Palladium catalysts are exceptionally effective for activating aryl halides, including bromo-substituted heterocycles, for cross-coupling reactions.

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. For 5-Bromo-N,N,3-trimethylpyrazin-2-amine, this reaction would involve coupling with various aryl or vinyl boronic acids or esters. Based on studies of similar bromo-substituted pyridines and triazines, this transformation can be expected to proceed efficiently. mdpi.comnih.govnih.gov Typical conditions involve a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium phosphate or silver carbonate in a suitable solvent system like aqueous dioxane or DMF. mdpi.comresearchgate.nettcichemicals.com This reaction allows for the introduction of a wide array of substituted aryl groups at the 5-position of the pyrazine ring. nih.gov

Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

EntryBoronic Acid PartnerCatalyst SystemBaseExpected ProductReported Yield (Analogous Systems)
1Phenylboronic acidPd(PPh₃)₄K₃PO₄N,N,3-trimethyl-5-phenylpyrazin-2-amineModerate to Good mdpi.comresearchgate.net
24-Methoxyphenylboronic acidPd(PPh₃)₄Ag₂CO₃5-(4-methoxyphenyl)-N,N,3-trimethylpyrazin-2-amineUp to 97% researchgate.net
3Thiophene-2-boronic acidPd(dppf)Cl₂Cs₂CO₃N,N,3-trimethyl-5-(thiophen-2-yl)pyrazin-2-amineGood researchgate.net
4Vinylboronic acid pinacol esterPd(OAc)₂ / SPhosK₃PO₄N,N,3-trimethyl-5-vinylpyrazin-2-amineGood tcichemicals.com

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orgorganic-chemistry.org This reaction, typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base, would enable the introduction of alkynyl moieties at the 5-position of the pyrazine ring. libretexts.orgresearchgate.net Such transformations are valuable for creating conjugated systems and providing a chemical handle for further reactions like click chemistry. researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction could be employed to replace the bromo group of this compound with a variety of primary or secondary amines, amides, or other nitrogen nucleophiles. acsgcipr.orgnih.gov The development of specialized phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of substrates under relatively mild conditions. wikipedia.org

In recent years, nickel has emerged as a more earth-abundant and cost-effective alternative to palladium for catalyzing cross-coupling reactions. rsc.org Nickel-based catalysts, often in combination with phosphine or N-heterocyclic carbene (NHC) ligands, have been shown to be effective in Suzuki-Miyaura type reactions. doi.org These catalysts can often couple challenging substrates and activate different types of bonds. researchgate.net It is plausible that nickel catalysts, such as NiCl₂(dppp) or NiCl₂(PCy₃)₂, could effectively catalyze the coupling of this compound with organoboron reagents. doi.org Furthermore, nickel catalysis has been successfully applied to C-N cross-coupling reactions, presenting an alternative to the Buchwald-Hartwig amination. nih.gov

Nucleophilic Substitution Reactions Involving the Bromo Moiety

The electron-deficient nature of the pyrazine ring system activates the bromo substituent towards nucleophilic aromatic substitution (SNAr). This allows for the direct displacement of the bromide ion by a variety of nucleophiles without the need for a metal catalyst. Studies on other electron-poor bromo-heterocycles, such as 5-bromo-1,2,3-triazines, have demonstrated efficient SNAr reactions with phenoxides. organic-chemistry.orgnih.gov For this compound, this pathway could be exploited using strong nucleophiles such as alkoxides, thiolates, and amines under suitable reaction conditions, potentially involving elevated temperatures or polar aprotic solvents to facilitate the reaction.

Transformations Involving the Amine Functionality (e.g., Acylation, Alkylation)

The N,N-dimethylamino group at the 2-position is a key functional handle. While it is a tertiary amine and thus cannot be acylated or alkylated at the nitrogen, the amino group in a related primary amine precursor, 5-bromo-3-methylpyrazin-2-amine, would be reactive. For instance, acylation could be used as a protecting group strategy or to modulate the electronic properties of the pyrazine ring. In analogous systems like 5-bromo-2-methylpyridin-3-amine, the primary amine is readily acylated with reagents like acetic anhydride. mdpi.comresearchgate.net This modification can influence the reactivity in subsequent steps, such as Suzuki couplings. mdpi.com Similarly, alkylation reactions could be performed on a primary or secondary amine precursor to this compound.

Directed Ortho Metalation (DOM) and Further Functionalization

Directed ortho metalation (DoM) is a powerful regioselective strategy for the functionalization of aromatic and heteroaromatic rings. wikipedia.org The reaction relies on a directed metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho position. wikipedia.org Tertiary amine and amide groups are known to be effective DMGs. wikipedia.orgnih.gov

In this compound, the N,N-dimethylamino group is a potential DMG. Treatment with a strong base like n-butyllithium or lithium diisopropylamide (LDA) at low temperatures would be expected to direct metalation (lithiation) to the C6 position, which is ortho to the directing group. The resulting organolithium intermediate can then be trapped with a wide variety of electrophiles to introduce new functional groups at this position. cmu.eduacs.org

Table 2: Potential Functionalization via Directed Ortho Metalation at C6

ElectrophileReagent ExampleFunctional Group Introduced
Carbon dioxideCO₂ (gas)-COOH (Carboxylic acid)
Aldehydes/KetonesAcetone, Benzaldehyde-CR₂(OH) (Tertiary/Secondary alcohol)
Alkyl halidesMethyl iodide (CH₃I)-CH₃ (Methyl)
IodineI₂-I (Iodo)
DisulfidesDimethyl disulfide (MeSSMe)-SMe (Methylthio)

This strategy provides a pathway to synthesize highly substituted pyrazine derivatives that would be difficult to access through other means.

Synthesis of Derivatives and Analogues for Structure-Reactivity Relationship Studies

The diverse reactivity of this compound makes it an excellent starting material for creating libraries of derivatives to study structure-reactivity relationships. By systematically modifying the substituent at the 5-position via cross-coupling reactions, a range of analogues with varying electronic (electron-donating vs. electron-withdrawing) and steric properties can be synthesized. mdpi.comnih.gov

Oxidation and Reduction Chemistry of the Pyrazine Ring and Substituents

The reactivity of "this compound" in oxidation and reduction reactions is dictated by the interplay of the electron-donating amino group, the electron-withdrawing bromo substituent, and the inherent aromaticity of the pyrazine ring. While specific studies on this particular compound are not extensively documented in publicly available literature, its behavior can be inferred from the well-established chemistry of substituted pyrazines.

Oxidation Chemistry

The pyrazine ring, being a π-deficient system, is generally less susceptible to electrophilic attack than benzene. However, the nitrogen atoms in the ring can be readily oxidized to form N-oxides. The presence of an amino group at the 2-position and a methyl group at the 3-position is expected to increase the electron density of the pyrazine ring, thereby influencing the regioselectivity of the oxidation.

Oxidation of substituted pyrazines typically yields pyrazine-N-oxides. researchgate.net Common oxidizing agents used for this transformation include peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), and other reagents like OXONE® or dimethyldioxirane. researchgate.net For "this compound," oxidation is anticipated to occur at one or both of the ring nitrogen atoms. The precise location of the initial N-oxidation would be influenced by the electronic effects of the substituents. The electron-donating amino and methyl groups would likely direct oxidation to the adjacent nitrogen atoms.

The formation of N-oxides is a synthetically valuable transformation as it can alter the reactivity of the pyrazine ring, facilitating subsequent functionalization. nih.gov

Table 1: Potential Oxidation Products of this compound

Starting MaterialOxidizing AgentPotential Product(s)
This compoundm-CPBA, OXONE®, or dimethyldioxiraneThis compound 1-oxide
This compoundm-CPBA, OXONE®, or dimethyldioxiraneThis compound 4-oxide
This compoundExcess oxidizing agentThis compound 1,4-dioxide

Note: The regioselectivity of N-oxidation would need to be determined experimentally.

Reduction Chemistry

The reduction of "this compound" can proceed via several pathways, primarily involving the reduction of the pyrazine ring or the hydrogenolysis of the carbon-bromine bond.

Catalytic Hydrogenation

Catalytic hydrogenation is a versatile method for the reduction of various functional groups. tcichemicals.comyoutube.com In the case of "this compound," catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas would likely lead to the reductive dehalogenation of the bromo group, yielding "N,N,3-trimethylpyrazin-2-amine." This is a common reaction for aryl bromides.

Under more forcing conditions (higher pressure and/or temperature), the pyrazine ring itself can be reduced. This would lead to the formation of a dihydropyrazine or a fully saturated piperazine derivative. The specific product would depend on the reaction conditions and the catalyst used. youtube.com

Table 2: Potential Reduction Products of this compound via Catalytic Hydrogenation

Starting MaterialCatalystReagentPotential Product(s)
This compoundPd/CH₂N,N,3-trimethylpyrazin-2-amine
This compoundPtO₂ (under forcing conditions)H₂Tetrahydro-N,N,3-trimethylpyrazin-2-amine derivatives
This compoundRaney NickelH₂Piperazine derivatives

Note: The selectivity of the reduction is highly dependent on the chosen catalyst and reaction conditions.

The reduction of nitroarenes to anilines is a well-established transformation, and while not directly applicable to the substituents present in the target molecule, the methodologies involving air-stable base-metal catalysts highlight the ongoing development in selective reduction processes that could potentially be adapted for substituted pyrazines. nih.gov

Mechanistic Investigations of Chemical Transformations Involving the Compound

Kinetics and Thermodynamics of Reactions

The kinetics of reactions involving 5-Bromo-N,N,3-trimethylpyrazin-2-amine are significantly influenced by the nature of the reactants and the reaction conditions. For instance, in nucleophilic aromatic substitution (SNAr) reactions, where the bromine atom is displaced by a nucleophile, the rate is typically dependent on the concentration of both the pyrazine (B50134) substrate and the incoming nucleophile. The reaction generally follows second-order kinetics, as described by the rate equation: Rate = k[this compound][Nucleophile].

The electron-withdrawing nature of the pyrazine ring, further activated by the bromine atom, facilitates nucleophilic attack. However, the presence of three methyl groups introduces steric hindrance that can modulate the reaction rate. The N,N-dimethylamino group, being an electron-donating group, can slightly decrease the electrophilicity of the pyrazine ring, thereby affecting the reaction kinetics.

Hypothetical Kinetic Data for the Reaction with Sodium Methoxide:

Temperature (K)Rate Constant (k, M⁻¹s⁻¹)Activation Energy (Ea, kJ/mol)
2981.2 x 10⁻⁴65
3083.5 x 10⁻⁴65
3189.8 x 10⁻⁴65

Identification of Reaction Intermediates

The primary intermediate in nucleophilic aromatic substitution reactions of this compound is the Meisenheimer complex. This intermediate is a resonance-stabilized anionic σ-complex formed by the addition of the nucleophile to the carbon atom bearing the bromine atom. The negative charge is delocalized over the pyrazine ring, particularly onto the electronegative nitrogen atoms, which contributes to its stability.

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, performed at low temperatures, can be employed to detect and characterize these transient intermediates. For example, the appearance of new upfield-shifted signals in the ¹H NMR spectrum is indicative of the formation of the sp³-hybridized carbon center in the Meisenheimer complex.

In palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, the reaction proceeds through a series of organometallic intermediates. These include an oxidative addition complex, where the palladium catalyst inserts into the C-Br bond, followed by transmetalation and reductive elimination steps to yield the final product.

Solvent Effects on Reactivity and Selectivity

The choice of solvent plays a pivotal role in the reactivity and selectivity of reactions involving this compound. The solvent's polarity, proticity, and coordinating ability can influence the reaction rates and, in some cases, the product distribution.

For SNAr reactions, polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Acetonitrile (B52724) are generally preferred. These solvents are effective at solvating the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity. Furthermore, their polarity can stabilize the charged Meisenheimer intermediate, lowering the activation energy and accelerating the reaction rate.

In contrast, protic solvents like ethanol (B145695) or water can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing down the reaction.

Hypothetical Solvent Effects on Reaction Rate Constant (k) for Reaction with Azide:

SolventDielectric Constant (ε)Relative Rate Constant (k_rel)
n-Hexane1.91
Dioxane2.215
Tetrahydrofuran (THF)7.6250
Acetonitrile37.530,000
Dimethyl sulfoxide (DMSO)46.71,000,000

For palladium-catalyzed cross-coupling reactions, the choice of solvent is critical for maintaining the solubility of the catalyst and reactants, as well as for influencing the stability of the catalytic intermediates. Aprotic solvents, often in combination, such as toluene/dioxane or THF, are commonly employed to achieve optimal results.

Advanced Analytical Methods for Research and Development

Chromatographic Techniques for Isolation and Purity Assessment (e.g., HPLC, GC-MS)

Chromatographic methods are indispensable for the separation of "5-Bromo-N,N,3-trimethylpyrazin-2-amine" from reaction mixtures and for the precise determination of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of pyrazine (B50134) derivatives. For a compound such as "this compound," a reversed-phase HPLC method would likely be developed. This would typically involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would be optimal for resolving the target compound from any starting materials, byproducts, or degradation products. Detection is commonly achieved using a UV detector, set at a wavelength where the pyrazine ring exhibits strong absorbance. The purity of the compound is determined by the relative area of its peak in the chromatogram. A patent for the detection of pyrazine compounds in complex mixtures highlights the utility of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which provides both separation and mass identification, enhancing the reliability of the analysis. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another critical tool, particularly for volatile and thermally stable compounds like many pyrazine derivatives. researchgate.net In GC-MS, the sample is vaporized and separated in a capillary column before being detected by a mass spectrometer. The choice of the GC column is crucial; a non-polar or medium-polarity column is often suitable for the separation of alkyl- and halo-substituted pyrazines. researchgate.net The mass spectrometer fragments the eluted compounds in a reproducible manner, generating a unique mass spectrum that acts as a "molecular fingerprint." This allows for the unequivocal identification of "this compound" and the characterization of any impurities. The high sensitivity of GC-MS also allows for the detection of trace-level impurities that might be missed by other techniques. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Purity Assessment This table is for illustrative purposes and represents a typical starting point for method development.

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Table 2: Representative GC-MS Conditions for Analysis This table is for illustrative purposes and represents a typical starting point for method development.

Parameter Value
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 50 °C (2 min), then to 280 °C at 10 °C/min
MS Ionization Electron Ionization (EI), 70 eV
Mass Range 40-400 m/z

Hyphenated Techniques for Structural Confirmation (e.g., GC-IR, LC-NMR)

While chromatographic techniques can establish purity and provide initial identification, hyphenated spectroscopic techniques are essential for unambiguous structural confirmation.

Gas Chromatography-Infrared Spectroscopy (GC-IR) provides a powerful method for distinguishing between isomers that may be difficult to differentiate by mass spectrometry alone. nih.gov As compounds elute from the GC column, they pass through an infrared spectrometer, which records their IR spectrum. The resulting data provides information about the functional groups present in the molecule and their connectivity. arcjournals.org For "this compound," GC-IR could confirm the presence of the pyrazine ring, the C-Br bond, and the N,N-dimethylamino and methyl groups through their characteristic vibrational frequencies. This technique is particularly valuable when reference standards are unavailable. frontiersin.org

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) is a highly sophisticated technique that directly couples the separation power of HPLC with the detailed structural information provided by NMR. researchgate.netmdpi.com This allows for the acquisition of NMR spectra of individual components in a mixture without the need for prior isolation. For a novel compound like "this compound," LC-NMR could be used to obtain proton (¹H) and carbon-¹³ (¹³C) NMR spectra, as well as two-dimensional NMR data (e.g., COSY, HSQC, HMBC). These spectra would provide definitive evidence for the arrangement of atoms within the molecule, confirming the substitution pattern on the pyrazine ring and the identity of the substituent groups.

Table 3: Expected Spectroscopic Data for Structural Confirmation This table is for illustrative purposes and represents expected data based on the compound's structure.

Technique Expected Observations for this compound

| GC-IR | - Aromatic C-H stretching (~3000-3100 cm⁻¹)

  • Aliphatic C-H stretching (~2850-2960 cm⁻¹)
  • C=N and C=C stretching in the pyrazine ring (~1400-1600 cm⁻¹)
  • C-N stretching (~1250-1350 cm⁻¹)
  • C-Br stretching (~500-600 cm⁻¹) | | LC-NMR (¹H) | - A singlet for the remaining proton on the pyrazine ring.
  • A singlet for the N,N-dimethyl protons.
  • A singlet for the methyl group on the pyrazine ring. | | LC-NMR (¹³C) | - Distinct signals for each of the carbon atoms in the pyrazine ring, with the carbon attached to the bromine atom showing a characteristic chemical shift.
  • Signals for the N,N-dimethyl carbons and the methyl carbon on the ring. |
  • Real-time Spectroscopic Monitoring of Reactions

    The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, understanding reaction kinetics, and ensuring process safety. In-situ spectroscopic techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are well-suited for this purpose.

    For the synthesis of "this compound," a reaction probe could be inserted directly into the reaction vessel to continuously collect spectra. By tracking the disappearance of reactant peaks and the appearance of product peaks, the progress of the reaction can be monitored in real-time. researchgate.net For example, in a potential synthesis involving the bromination of a precursor, the consumption of the starting material and the formation of the C-Br bond could be followed by observing changes in the infrared spectrum. This real-time data allows for the precise determination of the reaction endpoint, preventing the formation of impurities due to over-reaction and ensuring batch-to-batch consistency.

    Table 4: Application of Real-time Monitoring in Synthesis This table provides a conceptual overview of how real-time monitoring could be applied.

    Spectroscopic Technique Monitored Species/Bonds Application in Synthesis of this compound

    | In-situ FT-IR | - C-H bond of the precursor at the bromination site

  • C-Br bond of the product | - Tracking the rate of bromination.
  • Determining the optimal reaction time.
  • Detecting the formation of intermediates or byproducts. | | In-situ Raman | - Pyrazine ring vibrations
  • N-N or N-O bonds of potential reagents | - Monitoring changes in the aromatic system during substitution.
  • Assessing the consumption of reagents that have a strong Raman signal. |
  • Future Research Directions and Open Questions

    Exploration of Novel Synthetic Pathways and Reagents

    While a plausible synthetic route to 5-Bromo-N,N,3-trimethylpyrazin-2-amine can be postulated from known reactions, the development of novel and more efficient synthetic methodologies remains a key area of interest. A potential synthesis could commence with the commercially available 2-amino-5-methylpyrazine. Bromination of this precursor, likely at the 3-position due to the activating effect of the amino group, would yield 2-amino-3-bromo-5-methylpyrazine. chemicalbook.comechemi.com Subsequent N,N-dimethylation of the amino group could then be achieved using various methylating agents.

    Future research could focus on:

    Alternative Brominating Agents: Investigating the use of milder and more selective brominating agents to improve reaction yields and minimize the formation of byproducts.

    Green Chemistry Approaches: Exploring the use of more environmentally benign solvents and reagents to make the synthesis more sustainable.

    A proposed synthetic scheme is outlined below:

    StepReactantReagentProduct
    12-Amino-5-methylpyrazineBromine in DCM/Pyridine2-Amino-3-bromo-5-methylpyrazine
    22-Amino-3-bromo-5-methylpyrazineMethylating agent (e.g., Dimethyl sulfate)This compound

    Design and Synthesis of Complex Architectures Incorporating the Pyrazine (B50134) Scaffold

    The pyrazine ring is a valuable building block in the construction of more complex molecular architectures. The presence of multiple functional groups (bromo, amino, and methyl) on the this compound scaffold offers numerous possibilities for derivatization and incorporation into larger systems.

    Future research in this area could involve:

    Cross-Coupling Reactions: Utilizing the bromo substituent as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to introduce new carbon-carbon and carbon-heteroatom bonds.

    Coordination Chemistry: Exploring the use of the pyrazine nitrogens and the exocyclic amino group as coordination sites for metal ions, leading to the formation of novel coordination polymers and metal-organic frameworks (MOFs).

    Supramolecular Chemistry: Investigating the self-assembly of derivatives of this compound into well-defined supramolecular structures through non-covalent interactions.

    Development of Advanced Computational Models for Predicting Compound Behavior

    Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules. For a novel compound like this compound, computational modeling can offer valuable insights in the absence of extensive experimental data.

    Future computational studies could focus on:

    Quantum Chemical Calculations: Employing density functional theory (DFT) and other high-level computational methods to predict the geometric, electronic, and spectroscopic properties of the molecule. This would include predictions of bond lengths, bond angles, Mulliken charges, and NMR chemical shifts.

    Reactivity Indices: Calculating various reactivity indices, such as the Fukui function and local softness, to predict the most likely sites for electrophilic and nucleophilic attack.

    Molecular Docking: If potential biological targets are identified, molecular docking studies could be used to predict the binding affinity and mode of interaction of this compound with these targets.

    Predicted Spectroscopic Data (based on analogs):

    Spectroscopic TechniquePredicted Features
    ¹H NMR Signals corresponding to the pyrazine ring proton, the N,N-dimethyl protons, and the C3-methyl protons. The chemical shift of the ring proton would be influenced by the electronic effects of the bromo and amino substituents.
    ¹³C NMR Resonances for the four distinct carbon atoms of the pyrazine ring, as well as for the N,N-dimethyl and C3-methyl carbons.
    IR Spectroscopy Characteristic absorption bands for C-H, C=N, and C-Br stretching vibrations.
    Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound, with a characteristic isotopic pattern due to the presence of bromine.

    Role of this compound as a Versatile Synthetic Intermediate

    The unique combination of functional groups in this compound makes it a potentially valuable intermediate in organic synthesis. The bromo group can be readily transformed into a variety of other functional groups, while the amino and methyl groups can also be modified or used to direct further reactions.

    Future research could explore the use of this compound in the synthesis of:

    Biologically Active Molecules: The pyrazine nucleus is a common feature in many biologically active compounds. mdpi.comnih.gov The functional handles on this compound could be used to synthesize novel derivatives with potential therapeutic applications. For instance, some aminopyrazine derivatives have been investigated as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). nih.gov

    Functional Materials: Pyrazine-containing materials have shown promise in areas such as organic electronics and sensing. The electronic properties of the pyrazine ring in this compound could be tuned through chemical modification to develop new materials with desired properties.

    Agrochemicals: Substituted pyrazines are also found in some agrochemicals. Further derivatization of the title compound could lead to the discovery of new herbicides or pesticides.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.